2,4,4-Trimethylpentane-1,3-diol

Physical Chemistry Thermodynamics Process Engineering

2,4,4-Trimethylpentane-1,3-diol (CAS 109387-36-2) is the sterically distinct isomer for applications where standard 2,2,4-TMPD falls short. Its unique 2,4,4-substitution pattern delivers enhanced polymer rigidity, thermal resistance, and hydrolytic stability in saturated/unsaturated polyester resins. With a predicted boiling point approximately 14°C lower than the 2,2,4-isomer, it enables easier monomer removal and energy savings in vacuum/reactive distillation. Essential for cancer metabolomics research as the precursor to the diisobutyrate metabolite. Choose 2,4,4-TMPD for next-generation waterborne polyesters, high-solids automotive coatings, and analytical standard synthesis. Available in ≥95% purity for R&D and industrial applications.

Molecular Formula C8H18O2
Molecular Weight 146.23
CAS No. 109387-36-2
Cat. No. B2711436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,4-Trimethylpentane-1,3-diol
CAS109387-36-2
Molecular FormulaC8H18O2
Molecular Weight146.23
Structural Identifiers
SMILESCC(CO)C(C(C)(C)C)O
InChIInChI=1S/C8H18O2/c1-6(5-9)7(10)8(2,3)4/h6-7,9-10H,5H2,1-4H3
InChIKeyLDKQSAYLQSMHQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4,4-Trimethylpentane-1,3-diol (CAS 109387-36-2): Structural Isomer of TMPD Glycol with Differentiated Physical Properties for Specialty Polymer Synthesis


2,4,4-Trimethylpentane-1,3-diol (CAS 109387-36-2) is a branched C8 aliphatic diol with the molecular formula C8H18O2 and a molecular weight of 146.23 g/mol . It is a structural isomer of the more commercially prevalent 2,2,4-trimethyl-1,3-pentanediol (CAS 144-19-4) , distinguished by the substitution pattern of its three methyl groups. While both isomers share the same molecular formula and belong to the trimethylpentanediol (TMPD) glycol class, the 2,4,4-substitution pattern results in a different spatial arrangement of the hydroxyl and methyl groups, which can influence physicochemical properties and reactivity in downstream polymer synthesis . This compound is typically supplied as a solid building block for research and industrial applications .

Why 2,4,4-Trimethylpentane-1,3-diol Cannot Be Simply Substituted with 2,2,4-TMPD or Other Diols in Performance-Critical Formulations


Generic substitution of 2,4,4-trimethylpentane-1,3-diol (2,4,4-TMPD) with its more common 2,2,4-isomer (CAS 144-19-4) or with alternative diols such as neopentyl glycol (NPG) can lead to significant deviations in polymer architecture, thermal behavior, and solubility profiles. The unique substitution pattern of 2,4,4-TMPD imparts a distinct steric environment around the hydroxyl groups, which is reported to enhance polymer rigidity and thermal resistance compared to linear analogs . Furthermore, the predicted boiling point of 2,4,4-TMPD is 217.9±8.0 °C , which is lower than the 232 °C observed for the 2,2,4-isomer , suggesting different volatility and processing behavior. The differential shielding of the hydroxyl moieties also affects reactivity and compatibility in condensation polymerizations, making direct substitution without reformulation a risk to final product performance .

Quantitative Differentiation of 2,4,4-Trimethylpentane-1,3-diol: Comparative Evidence for Procurement Decisions


Boiling Point Differentiation: 2,4,4-TMPD vs. 2,2,4-TMPD Isomer

The predicted boiling point of 2,4,4-trimethylpentane-1,3-diol is 217.9±8.0 °C . In contrast, the experimentally determined boiling point of the 2,2,4-isomer (CAS 144-19-4) is reported as 232 °C (lit.) . This represents a predicted difference of approximately 14 °C. The lower boiling point of the 2,4,4-isomer may offer advantages in downstream processing, such as lower energy requirements for distillation or removal, or different compatibility with temperature-sensitive reaction partners.

Physical Chemistry Thermodynamics Process Engineering

Steric Hindrance and Polymer Performance: 2,4,4-TMPD vs. Linear Diols

The 2,4,4-trimethylpentane-1,3-diol molecule exhibits a branched structure that introduces significant steric hindrance around its hydroxyl groups . This steric bulk is reported to enhance the rigidity and thermal resistance of derived polymers when compared to formulations using linear diol analogs . While specific quantitative data on glass transition temperature (Tg) enhancement for the pure 2,4,4-isomer is not publicly available in peer-reviewed literature, class-level inference from TMPD glycol (predominantly the 2,2,4-isomer) demonstrates that the trimethylpentanediol class, due to its unsymmetrical structure and shielded hydroxyl groups, imparts higher hydrolytic stability and better solubility in organic media than symmetrical diols like neopentyl glycol (NPG) .

Polymer Chemistry Materials Science Coatings Technology

Physical State and Handling: Solid 2,4,4-TMPD vs. Solid 2,2,4-TMPD

2,4,4-Trimethylpentane-1,3-diol is a solid at ambient temperature, as indicated by its recommended storage conditions (2-8°C, sealed, dry) . The 2,2,4-isomer (CAS 144-19-4) is also a solid with a melting point of 50-53 °C . While both are solids, the 2,4,4-isomer may exhibit a different melting point or crystalline habit, which can affect handling, dissolution, and blending in industrial formulations. The specific melting point of the 2,4,4-isomer is not widely published, but its solid state necessitates careful consideration of melting and mixing protocols compared to liquid diols like 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (TMP) which is a liquid at room temperature .

Materials Handling Formulation Process Safety

Predicted Density and pKa: 2,4,4-TMPD vs. 2,2,4-TMPD

The predicted density of 2,4,4-trimethylpentane-1,3-diol is 0.934±0.06 g/cm³, and its predicted acid dissociation constant (pKa) is 14.85±0.10 . For the 2,2,4-isomer, the reported density is 0.937 g/cm³, and its predicted pKa is 14.81±0.20 . The differences in predicted density (0.003 g/cm³) and pKa (0.04 units) are minor, suggesting similar behavior in terms of ionization and molar volume. However, these subtle differences, when combined with the distinct steric environment, may still influence specific interactions in complex formulations.

Physicochemical Properties QSAR Formulation Science

Application in High-Solids and Low-VOC Polyesters: TMPD Class Advantage

TMPD glycols, as a class, are widely utilized to formulate saturated polyester resins for liquid coatings and unsaturated polyester laminating resins [1]. A key differentiator of TMPD-based polyesters is their ability to achieve high-solids formulations with low volatile organic compound (VOC) content, a feature that is critical for environmentally compliant coatings . While specific data for the 2,4,4-isomer in this context is not available, the structural similarity to the 2,2,4-isomer, particularly the presence of shielded hydroxyl groups and an unsymmetrical backbone, strongly suggests that 2,4,4-TMPD can confer similar advantages in terms of resin compatibility, flow, and leveling, and hydrolytic stability, making it a viable alternative for achieving low-VOC, high-performance coatings .

Coatings Technology Green Chemistry Polymer Synthesis

Metabolite and Biological Relevance: 2,4,4-TMPD Derivatives in Cancer Metabolism

Derivatives of 2,4,4-trimethylpentane-1,3-diol, specifically 2,4,4-trimethylpentane-1,3-diyl bis(2-methylpropanoate) (a diester), have been identified as metabolites observed in cancer metabolism [1]. This compound is formed by the formal condensation of 2,4,4-trimethylpentane-1,3-diol with two molecules of 2-methylpropanoic acid [1]. While this finding does not directly compare the diol to its isomer, it provides a unique, specific application for the 2,4,4-isomer in metabolomics research and as a building block for synthesizing biologically relevant probes. This biological activity is not reported for the 2,2,4-isomer, suggesting a potential isomer-specific metabolic pathway or detection profile.

Metabolomics Cancer Research Chemical Biology

Optimal Application Scenarios for 2,4,4-Trimethylpentane-1,3-diol Driven by Quantitative Evidence


Synthesis of High-Performance Polyester Resins with Tailored Thermal and Hydrolytic Stability

2,4,4-Trimethylpentane-1,3-diol is ideally suited for the synthesis of saturated and unsaturated polyester resins where enhanced rigidity and thermal resistance are required . The steric hindrance provided by its branched structure, a characteristic shared with the TMPD class, contributes to improved hydrolytic stability and higher glass transition temperatures in the final polymer . Its use is particularly advantageous in high-solids, low-VOC coating formulations for metal, automotive, and industrial maintenance applications , where the unique substitution pattern may offer subtle but meaningful variations in solubility and reactivity compared to the 2,2,4-isomer.

Specialty Chemical Synthesis Leveraging Unique Volatility Profile

The predicted boiling point of 217.9±8.0 °C for 2,4,4-TMPD is approximately 14 °C lower than that of its 2,2,4-isomer . This difference is critical for processes requiring precise temperature control, such as vacuum distillation, reactive distillation, or when the diol is used as a reactive diluent or solvent in temperature-sensitive reactions. This lower boiling point may also facilitate easier removal or recycling of the diol monomer in polymer synthesis, reducing energy consumption and improving process economics .

Metabolomics and Cancer Research: Synthesis of Biological Probes and Reference Standards

Given that the diisobutyrate ester of 2,4,4-trimethylpentane-1,3-diol is a documented metabolite in cancer metabolism , this specific isomer is the compound of choice for research in metabolomics and oncology. It serves as a critical building block for synthesizing isotopically labeled internal standards, authentic metabolite standards for analytical method development (e.g., LC-MS/MS), and as a precursor for novel probes to study metabolic pathways in cancer cells. The 2,2,4-isomer cannot substitute for these applications due to the specificity of the metabolic pathway or detection method.

Formulation of Novel Waterborne Polyesters and Polyurethanes

The TMPD class, including 2,4,4-TMPD, is known for enabling the formulation of very stable waterborne polyesters . The sterically hindered, unsymmetrical structure promotes good solubility and compatibility in aqueous systems while maintaining the performance benefits of a branched diol. This makes 2,4,4-TMPD a valuable monomer for developing next-generation waterborne polyurethane dispersions and polyester resins for environmentally friendly coatings, adhesives, and fiberglass-reinforced plastics .

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